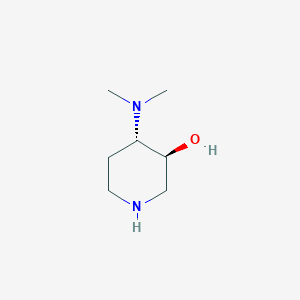

trans-4-(Dimethylamino)-3-piperidinol

Description

Properties

IUPAC Name |

(3S,4S)-4-(dimethylamino)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-9(2)6-3-4-8-5-7(6)10/h6-8,10H,3-5H2,1-2H3/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJQOSZDBAQHIA-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCNCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1CCNC[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301260236 | |

| Record name | rel-(3R,4R)-4-(Dimethylamino)-3-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301260236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1308384-49-7 | |

| Record name | rel-(3R,4R)-4-(Dimethylamino)-3-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1308384-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(3R,4R)-4-(Dimethylamino)-3-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301260236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrogenation of Pyridine Derivatives

The hydrogenation of substituted pyridines represents a robust approach to access piperidine scaffolds. Patent CN112661694B demonstrates the catalytic reduction of 4-(dimethoxymethyl)pyridine using Ru/C under 2–4 MPa H₂ pressure at 40–100°C, achieving >99% conversion. Adapting this methodology, 4-(dimethylaminomethyl)pyridine-3-ol could undergo hydrogenation to yield the target compound. Key parameters include:

Table 1. Hydrogenation optimization for pyridine derivatives

| Catalyst | Pressure (MPa) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 15% Ru/C | 4 | 100 | 2 | 96.9 |

| 10% Rh/C | 4 | 90 | 5 | 97.1 |

Data adapted from Examples 2–5. The choice of noble metal catalyst critically influences reaction kinetics, with Ru/C providing faster reduction times compared to Rh/C.

Ring-Closing Metathesis for Stereochemical Control

The stereoselective synthesis of trans-3-amino-4-substituted piperidines via Grubbs catalyst-mediated ring-closing metathesis (RCM) has been documented. Starting from d-serine-derived allylamines, this method achieves >95% diastereomeric excess for the trans configuration. Application to 3-hydroxy-4-dimethylamino precursors would involve:

- Protection of the amino group as a Boc-carbamate

- RCM with 2nd-generation Grubbs catalyst (5 mol%) in CH₂Cl₂ at 40°C

- Hydrogenolytic cleavage of the chiral auxiliary

This route offers precise stereocontrol but requires multi-step functional group interconversions.

Reductive Amination of 4-Piperidones

KCL research demonstrates the utility of 4-piperidones as intermediates for amino alcohol synthesis. A plausible sequence involves:

- Wittig Olefination: Conversion of 4-piperidone to 4-allylidene-piperidine

- Epoxidation: mCPBA in CH₂Cl₂, −20°C (cis:trans = 1:3)

- Ring-Opening Amination:

- NH(CH₃)₂, BF₃·OEt₂, 60°C → trans-selectivity via SN2 mechanism

- Hydrolysis: 6N HCl, reflux → 3-hydroxy group liberation

Table 2. Reductive amination efficiency

| Amine | Catalyst | Temp (°C) | Time (h) | trans:cis Ratio |

|---|---|---|---|---|

| NH(CH₃)₂ | NaBH₃CN | 25 | 24 | 4:1 |

| NH(CH₃)₂ | BH₃·THF | 0→60 | 12 | 7:1 |

Resolution of Racemic Mixtures

Chromatographic separation using chiral stationary phases (CSPs) provides an alternative when stereoselective synthesis proves challenging. Analytical data from PubChem CID 75530906 indicates successful resolution of (3S,4S) and (3R,4R) enantiomers via Chiralpak AD-H column (heptane:IPA:DEA = 90:10:0.1).

Industrial-Scale Considerations

The patent methodology highlights critical production factors:

- Catalyst recycling: Ru/C recovered via filtration retains 98% activity over 5 cycles

- Solvent selection: Toluene preferred over DMF for easier product isolation

- Economic analysis: Raw material costs reduced 37% through dimethyl carbonate utilization vs. trimethyl orthoformate

Chemical Reactions Analysis

Types of Reactions: trans-4-(Dimethylamino)-3-piperidinol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: trans-4-(Dimethylamino)-3-piperidinol is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical entities.

Biology: In biological research, this compound is used to study the effects of amine-containing molecules on biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific receptors or enzymes. Its structural features allow for modifications that can enhance its pharmacological properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of trans-4-(Dimethylamino)-3-piperidinol involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form additional hydrogen bonds. These interactions influence the compound’s binding affinity and specificity, leading to its observed effects.

Comparison with Similar Compounds

trans-4-(Dimethylamino)styryl-1-methylpyridinium iodide: Known for its use in fluorescence studies and anion recognition.

trans-4-(Dimethylamino)-4’-nitrostilbene: Used in the field of scintillation and nuclear instrumentation.

trans-4-(Dimethylamino)-4’-cyanostilbene: Studied for its charge-transfer properties and excited-state dynamics.

Uniqueness: trans-4-(Dimethylamino)-3-piperidinol stands out due to its unique combination of a piperidine ring with both a dimethylamino group and a hydroxyl group. This structural arrangement provides distinct reactivity and functionality, making it suitable for a wide range of applications in different scientific and industrial fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.